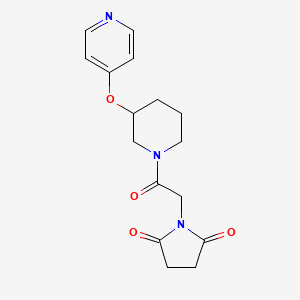

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

描述

属性

IUPAC Name |

1-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c20-14-3-4-15(21)19(14)11-16(22)18-9-1-2-13(10-18)23-12-5-7-17-8-6-12/h5-8,13H,1-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWNIDHOSCUJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination of a suitable ketone with an amine.

Coupling with Pyridin-4-yloxy Group: The final step involves the nucleophilic substitution reaction where the piperidine derivative is reacted with a pyridin-4-yloxy halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

化学反应分析

Types of Reactions

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the piperidine ring or the pyrrolidine-2,5-dione core.

Reduction: Reduction reactions can target the carbonyl groups within the compound.

Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of 1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-yloxy group can engage in hydrogen bonding and π-π interactions, while the piperidine and pyrrolidine-2,5-dione cores provide structural stability and additional binding sites.

相似化合物的比较

Key Structural Analogues:

3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives (4f, 4g, 4h, 4i) :

- Feature indole rings substituted with methoxy or fluoro groups.

- Synthesized via alkylation of bromoalkyl intermediates with piperidin-4-yl indoles.

- Example: 4i (1-{2-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione) has an 84% yield and melting point (m.p.) of 178–182°C.

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione : Contains a long alkyl chain with a thiol group, enabling conjugation with polymers like PEI. Used in nanoparticle synthesis, differing in application from the pyridine/piperidine-based target compound.

1-{2-[4-(5-Fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione (4h) :

- Fluorine substituent enhances metabolic stability and bioavailability.

- Lower yield (57.2%) compared to methoxy-substituted analogs.

1-(2-Oxo-2-{4-[(thiophen-3-yl)methyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione hydrochloride :

- Incorporates a thiophene-methyl-piperazine group, forming a hydrochloride salt for improved solubility.

Physicochemical Properties

*Calculated based on formula C₁₆H₂₀N₃O₄.

Notes:

生物活性

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione, a complex organic compound, exhibits significant biological activities due to its unique structural features. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine core with a pyridine ring linked via an ether bond to a piperidine moiety. Its molecular formula is with a molecular weight of 317.34 g/mol . The presence of the pyridyl group is significant as it can influence the compound's pharmacokinetic and pharmacodynamic profiles.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Anticancer Activity

Studies have shown that this compound and its analogs possess anticancer properties. For instance, related piperidine derivatives demonstrated cytotoxic effects in cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The mechanism of action may involve the modulation of apoptosis and interference with cellular signaling pathways.

2. Anti-inflammatory Effects

Compounds containing cyclic imide structures have been recognized for their potential in anti-inflammatory therapies. The specific interactions of this compound with inflammatory mediators suggest it could play a role in mitigating inflammatory responses .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions with biological targets. The following table summarizes notable compounds with similar structures and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Ethyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione | Contains piperidine and pyrrolidine | Anticancer activity |

| N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Isoquinoline structure with nitro substitution | Antimicrobial properties |

| 4,6-Dichloro-5-nitro-pyrimidine derivatives | Pyrimidine core with halogen substitutions | Antiviral and antibacterial activities |

The unique combination of functional groups in this compound may confer distinct pharmacological properties not found in other similar compounds.

The precise mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These may include receptors or enzymes that modulate various signaling pathways leading to therapeutic outcomes. Understanding these interactions is vital for optimizing the compound's efficacy.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar piperidine derivatives for their anticancer properties. For example, one study demonstrated the synthesis of piperidine-based compounds that showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . Such findings underscore the potential of this compound as a lead compound for further drug development.

常见问题

Q. What synthetic strategies are recommended for optimizing the yield of pyrrolidine-2,5-dione derivatives like this compound?

Synthesis of pyrrolidine-2,5-dione derivatives often involves multi-step reactions with careful control of intermediates. For example, aminopyrrolidines and piperidine-containing analogs can be synthesized via nucleophilic substitution or condensation reactions using precursors like malononitrile and aromatic aldehydes in refluxing ethanol with catalytic piperidine . Yield optimization may require adjusting solvent polarity, reaction temperature, or stoichiometric ratios of reagents. Statistical experimental design (e.g., factorial or response surface methodologies) can minimize trial-and-error approaches by identifying critical parameters affecting yield, such as pH, temperature, and reagent purity .

Q. Which in vivo models are appropriate for evaluating the anticonvulsant activity of this compound?

Standard pharmacological screens include:

- Maximal Electroshock (MES) : Tests for generalized seizure suppression.

- Subcutaneous Pentylenetetrazole (scPTZ) : Evaluates protection against chemically induced seizures.

- 6-Hz Psychomotor Seizure Model : Assesses efficacy against therapy-resistant seizures.

These models were validated in studies of structurally similar 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, where MES and 6-Hz models provided critical data on dose-response relationships and therapeutic indices .

Q. How can analytical methods ensure purity and structural fidelity during synthesis?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential. For example, buffer solutions (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) improve chromatographic resolution in HPLC assays . NMR (1H/13C) confirms substituent positioning, particularly for distinguishing regioisomers in piperidine or pyrrolidine moieties.

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with improved bioactivity?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and intermediate stabilities, enabling targeted synthesis. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) combines computational reaction path searches with experimental validation to optimize substituents on heterocyclic cores, reducing development time by 30–50% . Molecular docking studies can also prioritize derivatives with enhanced binding to targets like GABA receptors or sodium channels .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

Discrepancies often arise from differences in bioavailability or metabolism. Solutions include:

- Pharmacokinetic Profiling : Measure plasma half-life and blood-brain barrier penetration using LC-MS/MS.

- Metabolite Identification : Use hepatic microsome assays to detect active/inactive metabolites.

- Dose Adjustments : Apply allometric scaling from rodent models to predict human-equivalent doses.

These steps were critical in reconciling in vitro potency vs. in vivo efficacy for pyrrolidine-2,5-dione anticonvulsants .

Q. How can polymorphic forms of this compound impact preclinical development?

Polymorphs differ in solubility, stability, and bioavailability. For example, 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione exhibited two polymorphs with distinct dissolution rates, affecting in vivo absorption . Characterization via X-ray diffraction, differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS) is mandatory for selecting the optimal form.

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Key precautions include:

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with irritants like piperidine derivatives.

- Waste Management : Neutralize acidic/basic residues before disposal .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。